molecular formula C9H8BrClO2 B2854327 3-(5-Bromo-2-chlorophenyl)propanoic acid CAS No. 1261609-54-4

3-(5-Bromo-2-chlorophenyl)propanoic acid

Cat. No.: B2854327
CAS No.: 1261609-54-4
M. Wt: 263.52
InChI Key: JINIALCVQGYICP-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzoic acid, featuring both bromine and chlorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-chlorophenyl)propanoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the bromination of 2-chlorobenzonitrile using a bromination reagent, followed by hydrolysis to produce 5-bromo-2-chlorobenzoic acid .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. The process may include the use of strong acids or bases, controlled temperatures, and specific reaction times to optimize the production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into various reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(5-Bromo-2-chlorophenyl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

    2-Bromo-5-methoxybenzoic acid: This compound has a methoxy group instead of a propanoic acid group.

    5-Bromo-2-chlorobenzoic acid: Similar structure but lacks the propanoic acid side chain.

Uniqueness: 3-(5-Bromo-2-chlorophenyl)propanoic acid is unique due to its specific combination of bromine and chlorine substituents along with the propanoic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(5-bromo-2-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINIALCVQGYICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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